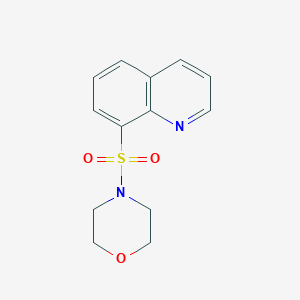

8-(4-Morpholinylsulfonyl)quinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-quinolin-8-ylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKKCAVRCKRAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 4 Morpholinylsulfonyl Quinoline and Analogues

Strategies for the Construction of the Quinoline (B57606) Core with Sulfonamide Functionality

Direct Sulfonylation Approaches to Quinoline Derivatives

Direct sulfonylation is a key method for introducing the sulfonyl group onto the quinoline scaffold. A straightforward and established approach involves the direct treatment of quinoline with chlorosulfonic acid to produce the crucial intermediate, quinoline-8-sulfonyl chloride. publish.csiro.au This reaction requires precise temperature control, typically within the range of 140-145°C, to ensure optimal yield and purity, as deviations can lead to a lower yield and a more impure product. publish.csiro.au A patented method refines this process by reacting quinoline with chlorosulfuric acid until the starting material is consumed, creating a mixture of quinoline sulfonate and quinoline chlorosulfonate. This mixture is then treated with thionyl chloride to yield the desired quinoline-8-sulfonyl chloride with high purity. google.com

Modern advancements in C-H functionalization have introduced alternative direct sulfonylation methods, often employing transition metal catalysts. While many of these methods target the C-2 or C-5 positions, they represent important progress in the direct sulfonylation of quinolines. researchgate.netnih.gov For instance, copper-catalyzed C-H activation has been utilized to synthesize sulfonylated quinoline N-oxides using aryl sulfonyl chlorides as the sulfonylation reagent. nih.govacs.orgacs.org Another approach uses an inexpensive cobalt catalyst for the C-5 selective sulfonylation of quinolines via the insertion of sulfur dioxide. researchgate.net These catalytic strategies, while not always C-8 selective without a directing group, are part of the broader landscape of direct sulfonylation techniques applicable to the quinoline core.

| Method | Reagents | Conditions | Product | Selectivity | Reference |

| Direct Sulfonylation | Quinoline, Chlorosulfonic acid | 140-145°C, 39 hours | Quinoline-8-sulfonyl chloride | C-8 | publish.csiro.au |

| Two-Step Sulfonylation | Quinoline, Chlorosulfuric acid, then Thionyl chloride | 100-160°C | Quinoline-8-sulfonyl chloride | C-8 | google.com |

| Copper-Catalyzed Sulfonylation | Quinoline N-oxide, Aryl sulfonyl chloride, CuI | Toluene, air | 2-Aryl sulfonyl quinoline | C-2 | acs.org |

| Cobalt-Catalyzed Sulfonylation | Quinoline, Aryl diazonium salts, DABSO, Cobalt catalyst | - | C-5 Sulfonated quinoline | C-5 | researchgate.net |

Functionalization at the C-8 Position of Quinoline Ring Systems

Achieving regioselective functionalization at the C-8 position of the quinoline ring is a significant challenge in synthetic chemistry, but it is crucial for the synthesis of the target compound. The direct synthesis of quinoline-8-sulfonyl chloride from quinoline is a classic example of successful C-8 functionalization. publish.csiro.augoogle.com

More advanced strategies often employ directing groups to guide the reaction to the C-8 position. The use of a quinoline N-oxide as a traceless directing group has become a powerful tool. researchgate.netresearchgate.net Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C-8 position, a notable exception to the more common C-2 selectivity observed with palladium catalysis. acs.org Similarly, rhodium-based catalysts have been used extensively for the C-8 alkylation of quinoline N-oxides. researchgate.net These methods, while demonstrating C-8 functionalization with other groups, establish important precedents and catalytic systems that could potentially be adapted for C-8 sulfonylation. The inherent proximity and alignment of the C-8 C-H bond with the N-O bond in quinoline N-oxides can be exploited to guide a catalyst to the desired position. acs.org

Incorporation of the Morpholine (B109124) Moiety via Sulfonamide Linkage

The final step in the primary synthetic route to 8-(4-Morpholinylsulfonyl)quinoline is the formation of the sulfonamide bond. This is typically achieved through a well-established nucleophilic substitution reaction. rsc.org The pre-formed quinoline-8-sulfonyl chloride, an electrophile, is reacted with morpholine, which acts as the nucleophile. nih.gov

This reaction is generally conducted in a suitable solvent, such as chloroform, in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.gov The methodology is robust and widely applicable for creating a variety of sulfonamides from their corresponding sulfonyl chlorides and amines. researchgate.netacs.org For example, a similar procedure is used to synthesize triazole derivatives of 8-quinolinesulfonamide by reacting quinoline-8-sulfonyl chloride with propargylamine. nih.gov The synthesis of morpholine-containing sulfonamides is a common strategy in medicinal chemistry, highlighting the reliability of this chemical transformation. nih.govresearchgate.net

Mechanistic Studies of Reaction Pathways to this compound

Understanding the underlying mechanisms, including the identification of key intermediates and the role of catalysts, is essential for optimizing the synthesis of this compound.

Investigation of Reaction Intermediates and Transition States

The reaction pathways involve several key intermediates. In the direct synthesis of quinoline-8-sulfonyl chloride from quinoline and chlorosulfuric acid, the reaction proceeds through the formation of a quinoline sulfonate and a quinoline chlorosulfonate mixture before being converted to the final sulfonyl chloride. google.com

In catalyst-driven C-H functionalization reactions, the mechanisms are more complex. For palladium-catalyzed C-8 arylation of quinoline N-oxides, mechanistic studies and DFT computations suggest the formation of a cyclometalated palladium complex as a key intermediate. acs.org The N-oxide group acts as a directing group, coordinating to the palladium catalyst and facilitating the activation of the C-8 C-H bond.

For sulfonylation reactions that proceed via radical pathways, such as those involving the insertion of sulfur dioxide, arylsulfonyl radicals are proposed as key intermediates. researchgate.netresearchgate.net These radicals can be generated from various precursors and then attack the quinoline ring. While many of these studies focus on C-2 or C-5 functionalization, the mechanistic principles are broadly relevant. For instance, in some systems, the reaction of CS2 and an amine with a sulfonyl chloride can generate a nucleophilic sulfonyl source in situ, which then reacts with an activated quinoline N-oxide. mdpi.com These studies highlight the diverse range of intermediates that can be harnessed for quinoline functionalization.

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in modern synthetic approaches to functionalized quinolines, although the most direct route to the key intermediate, quinoline-8-sulfonyl chloride, does not traditionally use a catalyst. publish.csiro.au However, the broader field of quinoline sulfonylation is rich with catalytic methods that enhance selectivity and efficiency.

Transition Metal Catalysis:

Palladium and Rhodium: These metals are paramount for achieving C-8 selectivity in the functionalization of quinolines, typically by using the N-oxide as a directing group. researchgate.netacs.org Palladium catalysts, for example, can overcome their inherent preference for C-2 arylation to selectively target the C-8 position when quinoline N-oxides are used as substrates. acs.org

Copper: Copper catalysts are frequently employed in the sulfonylation of quinoline N-oxides, although these reactions often show a high regioselectivity for the C-2 position. nih.govacs.orgacs.org An efficient protocol for this transformation uses copper(I) iodide (CuI) as the catalyst. acs.org

Cobalt: Inexpensive cobalt catalysts have been developed for the C-5 selective sulfonylation of quinolines, demonstrating that non-precious metals can also be effective. researchgate.net

Zinc: Zinc powder has been used to mediate the synthesis of sulfonylated quinolines from haloquinolines and sulfonyl chlorides, showcasing another catalytic approach. rsc.org

The final step of reacting quinoline-8-sulfonyl chloride with morpholine is a standard nucleophilic substitution that does not require a metal catalyst, though it is typically facilitated by an organic base. nih.gov The role of catalysis is therefore most critical in the initial construction of the functionalized quinoline core, particularly when high regioselectivity at the C-8 position is required from substrates not already predisposed to it.

| Catalyst | Reaction Type | Position Selectivity | Key Feature | Reference |

| Palladium(II) | C-H Arylation | C-8 | Overcomes inherent C-2 selectivity with N-oxide directing group. | acs.org |

| Rhodium(III) | C-H Alkylation | C-8 | Effective for C-8 functionalization using N-oxide directing group. | researchgate.net |

| Copper(I) | C-H Sulfonylation | C-2 | Efficient for sulfonylation of quinoline N-oxides. | acs.org |

| Cobalt | C-H Sulfonylation | C-5 | Inexpensive catalyst for direct sulfonylation via SO2 insertion. | researchgate.net |

| Zinc | Sulfonylation | - | Mediates reaction between haloquinolines and sulfonyl chlorides. | rsc.org |

Green Chemistry Principles in Synthetic Route Design for this compound

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. nih.govresearchgate.net Traditional methods for synthesizing quinoline derivatives, such as the Skraup or Friedländer synthesis, often require harsh conditions, toxic reagents, and stoichiometric amounts of catalysts, leading to significant environmental and economic concerns. nih.govresearchgate.net In response, researchers are actively developing greener alternatives for the synthesis of quinolines and their derivatives, including this compound.

Key green chemistry strategies applicable to quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary focus. researchgate.net

Advanced Catalysis: The development of efficient and recyclable catalysts, such as nanocatalysts or solid acid catalysts, can replace traditional, more hazardous ones. nih.gov For instance, magnetic nanoparticles (MNPs) functionalized with acidic groups have been successfully used as recyclable catalysts in the synthesis of various quinoline derivatives. nih.gov

Energy Efficiency: Employing energy-efficient methods like microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netijpsjournal.com

Atom Economy: Multicomponent reactions (MCRs) are particularly valuable as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic and purification steps. rsc.org

Table 1: Application of Green Chemistry Principles to Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Advantage for this compound |

| Waste Prevention | One-pot synthesis and multicomponent reactions (MCRs) reduce intermediate separation and purification steps. researchgate.netrsc.org | Fewer workup steps, less solvent waste. |

| Atom Economy | MCRs incorporate most or all atoms from the starting materials into the final product. rsc.org | Higher efficiency and less byproduct formation. |

| Safer Solvents & Auxiliaries | Use of water, ethanol, or solvent-free conditions instead of hazardous organic solvents. researchgate.netnih.gov | Reduced environmental impact and improved safety. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. nih.govresearchgate.net | Faster reactions and lower energy costs. |

| Use of Renewable Feedstocks | Using catalysts and reagents derived from renewable sources, such as formic acid. ijpsjournal.com | Increased sustainability of the chemical process. |

| Catalysis | Employing reusable catalysts like magnetic nanoparticles or solid acids instead of stoichiometric reagents. nih.gov | Simplified purification and reduced catalyst waste. |

Divergent Synthesis of this compound Derivatives for Research Libraries

Divergent synthesis is a powerful strategy for generating molecular diversity from a common intermediate. This approach is highly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. uzh.ch By subjecting a versatile precursor to various reaction conditions or reagents, a wide array of structurally distinct molecules can be produced efficiently.

Scaffold derivatization involves the systematic modification of a core molecular structure—in this case, the quinoline ring—to explore the chemical space around it. For this compound, diversification can be achieved at several positions:

Modification of the Sulfonamide Group: The morpholine moiety can be replaced with a diverse range of primary or secondary amines to probe the effect of different substituents on the compound's properties. This is a common strategy in medicinal chemistry to modulate factors like solubility, polarity, and receptor binding affinity.

Derivatization of the Quinoline Core: The quinoline ring itself offers multiple sites for functionalization. Electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions can introduce various substituents (e.g., halogens, alkyl, aryl, nitro groups) at different positions on the quinoline scaffold. researchgate.net These modifications can significantly influence the electronic properties and biological activity of the molecule. researchgate.netmdpi.com

Scaffold Hopping: A more advanced strategy involves replacing the entire quinoline core with other bicyclic heteroaromatic systems (e.g., quinazoline (B50416), benzofuran) while retaining the key pharmacophoric features, such as the sulfonamide group. nih.gov This "scaffold hopping" approach can lead to the discovery of novel intellectual property and compounds with improved properties. nih.gov

Recent research has demonstrated the divergent synthesis of sulfonyl quinolines from common precursors like ethynyl (B1212043) benzoxazinanones, showcasing how different catalytic systems can direct the reaction towards various heterocyclic scaffolds. researchgate.net

Parallel synthesis and combinatorial chemistry are high-throughput techniques designed to rapidly generate large libraries of compounds for screening. researchgate.netnih.gov These methods have revolutionized the early stages of drug discovery by enabling the simultaneous synthesis of hundreds or thousands of molecules. uzh.ch

In the context of this compound research, a combinatorial approach could be implemented as follows:

Array of Sulfonyl Chlorides: A library of substituted 8-quinolinesulfonyl chlorides could be synthesized.

Array of Amines: A diverse set of amines, including morpholine analogues and other cyclic or acyclic amines, would be selected.

Parallel Reaction: The sulfonyl chlorides and amines would be reacted in a grid format using multi-well plates. youtube.com Each well would contain a unique combination of one sulfonyl chloride and one amine, leading to a large library of distinct sulfonamide derivatives.

Specialized laboratory equipment, such as parallel synthesis reaction stations, allows for multiple reactions to be performed simultaneously under controlled conditions (heating, cooling, stirring, and inert atmosphere) on a single magnetic stirrer hotplate. youtube.com This dramatically increases experimental throughput compared to traditional, one-at-a-time synthesis. youtube.com The resulting library of compounds can then be screened for desired biological activities or chemical properties, accelerating the discovery of lead compounds.

Table 2: Hypothetical Combinatorial Library Design for this compound Analogues

| Amine 1 (Morpholine) | Amine 2 (Piperidine) | Amine 3 (Thiomorpholine) | Amine 4 (N-Methylpiperazine) | |

| Scaffold 1 (8-Quinolinesulfonyl chloride) | 8-(Morpholinylsulfonyl)quinoline | 8-(Piperidinylsulfonyl)quinoline | 8-(Thiomorpholinylsulfonyl)quinoline | 8-(4-Methylpiperazinylsulfonyl)quinoline |

| Scaffold 2 (6-Chloro-8-quinolinesulfonyl chloride) | 6-Chloro-8-(morpholinylsulfonyl)quinoline | 6-Chloro-8-(piperidinylsulfonyl)quinoline | 6-Chloro-8-(thiomorpholinylsulfonyl)quinoline | 6-Chloro-8-(4-methylpiperazinylsulfonyl)quinoline |

| Scaffold 3 (6-Methoxy-8-quinolinesulfonyl chloride) | 6-Methoxy-8-(morpholinylsulfonyl)quinoline | 6-Methoxy-8-(piperidinylsulfonyl)quinoline | 6-Methoxy-8-(thiomorpholinylsulfonyl)quinoline | 6-Methoxy-8-(4-methylpiperazinylsulfonyl)quinoline |

Analytical Research Techniques for Structural Elucidation and Purity Assessment of 8 4 Morpholinylsulfonyl Quinoline

Spectroscopic Analysis in 8-(4-Morpholinylsulfonyl)quinoline Research

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its chemical environment, connectivity, and functional groups.

Advanced Nuclear Magnetic Resonance Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are utilized to map out the complete carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide a wealth of information. The protons on the quinoline (B57606) ring typically appear in the aromatic region (δ 7.0-9.5 ppm), with their exact shifts influenced by the electron-withdrawing sulfonyl group. The protons of the morpholine (B109124) ring are found in the aliphatic region, generally as distinct triplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The carbon atoms of the quinoline ring resonate at lower field (δ 120-155 ppm) compared to the aliphatic carbons of the morpholine ring (δ 45-70 ppm). Specialized NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the structural assignment.

Detailed NMR data for 4-(quinolin-8-ylsulfonyl)morpholine, a synonym for the title compound, have been reported and are summarized below. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 9.05-9.04 | m | - | Quinoline H-2 |

| 8.24-8.22 | m | - | Quinoline H-4 |

| 8.23 | dd | J₁ = 7.5, J₂ = 1.5 | Quinoline H-7 |

| 8.04-8.02 | m | - | Quinoline H-5 |

| 7.60 | t | J = 7.5 | Quinoline H-6 |

| 7.52 | q | J = 4.0 | Quinoline H-3 |

| 3.69 | t | J = 5.0 | Morpholine -CH₂-O- |

| 3.43 | t | J = 5.0 | Morpholine -CH₂-N- |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound rsc.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 151.1 | Quinoline C-2 |

| 144.1 | Quinoline C-4 |

| 136.4 | Quinoline C-8a |

| 136.3 | Quinoline C-7 |

| 133.6 | Quinoline C-5 |

| 133.2 | Quinoline C-8 |

| 128.9 | Quinoline C-6 |

| 125.4 | Quinoline C-4a |

| 122.0 | Quinoline C-3 |

| 66.8 | Morpholine -CH₂-O- |

| 46.3 | Morpholine -CH₂-N- |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Vibrational and Electronic Spectroscopy of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The sulfonyl group (SO₂) gives rise to strong, characteristic absorption bands in the FT-IR spectrum, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). Other key vibrations include C-N stretching from the morpholine ring, C=C and C=N stretching from the quinoline core, and C-H stretching from both aromatic and aliphatic parts of the molecule. rsc.org

Electronic spectroscopy (UV-Visible) provides information about the conjugated π-system of the quinoline ring. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. researchgate.netnist.gov The substitution with the morpholinylsulfonyl group can cause a shift in the absorption maxima (a chromic shift) compared to unsubstituted quinoline.

Table 3: Expected Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| FT-IR | ~3100-3000 | Aromatic C-H Stretch |

| FT-IR | ~2950-2850 | Aliphatic C-H Stretch |

| FT-IR | ~1600-1450 | Quinoline C=C and C=N Stretch |

| FT-IR | ~1350-1300 | Asymmetric SO₂ Stretch |

| FT-IR | ~1160-1120 | Symmetric SO₂ Stretch |

| FT-IR | ~1120-1080 | C-O-C Stretch (Morpholine) |

| UV-Vis | ~220-250 | π→π* Transition |

Mass Spectrometric Approaches for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula (C₁₃H₁₄N₂O₃S). The expected monoisotopic mass for this compound is approximately 278.0752 Da.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation of this compound is expected to proceed through characteristic pathways, including the cleavage of the sulfonamide bond, loss of the morpholine ring, and fragmentation of the quinoline core, which often involves the loss of a neutral HCN molecule. chempap.orgrsc.org

Table 4: Predicted Mass Spectrometric Fragments for this compound

| m/z (approx.) | Possible Fragment Structure/Identity |

|---|---|

| 278 | [M]⁺, Molecular Ion |

| 192 | [M - C₄H₈NO]⁺, Loss of morpholinyl radical |

| 155 | [C₉H₇SO₂]⁺, Quinoline-8-sulfonyl cation |

| 128 | [C₉H₈N]⁺, Protonated quinoline |

| 101 | [C₈H₅]⁺, Loss of HCN from quinoline fragment |

Chromatographic and Separation Science in this compound Purity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated.

In RP-HPLC, the compound is separated based on its hydrophobicity by partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. sielc.comnih.gov The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, usually by a UV detector set to a wavelength where the quinoline chromophore absorbs strongly. The limit of detection (LOD) and limit of quantification (LOQ) for key impurities can also be established using this method. orientjchem.org

Table 5: Representative HPLC Parameters for Purity Analysis of Quinoline Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at ~254 nm or ~280 nm |

| Injection Volume | 5-20 µL |

Research into Biological Activity and Mechanistic Pathways of 8 4 Morpholinylsulfonyl Quinoline Analogues

Structure-Activity Relationship (SAR) Studies of 8-(4-Morpholinylsulfonyl)quinoline Scaffolds

The biological activity of quinoline (B57606) derivatives is intricately linked to their molecular structure. georgiasouthern.edu Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to identify the chemical features of a molecule that are responsible for its biological effects. georgiasouthern.edunih.gov For the this compound framework, SAR studies have been instrumental in optimizing potency and selectivity.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric elements can be dissected into three main components: the quinoline ring, the sulfonamide linker, and the morpholine (B109124) moiety.

The Quinoline Core: The planar, aromatic quinoline ring system is a fundamental element, often acting as a scaffold that correctly orients the other functional groups for interaction with biological targets. nih.gov It is a common feature in compounds designed to intercalate with DNA or bind to the active sites of enzymes. nih.gov The substitution pattern on the quinoline ring can significantly influence the molecule's properties.

The Sulfonamide Linker: The sulfonamide group at the 8-position of the quinoline core is a critical linker. This group is a well-known pharmacophore in its own right, present in many antibacterial and diuretic drugs. Its hydrogen-bonding capabilities and defined geometry are crucial for anchoring the molecule to its biological target. nih.gov

Modifications to the core structure of this compound have been explored to understand their impact on biological activity. The effects of various substituents on the quinoline ring and the morpholine moiety have been a subject of investigation.

For instance, in related quinoline-based compounds, the introduction of different substituents on the quinoline nucleus has been shown to modulate their inhibitory potency against various enzymes. nih.gov Studies on similar quinolone antibacterials have revealed that the planarity between the 4-keto and 3-carboxylic acid groups is a critical determinant of biological activity, and modifications at the C-2 position were historically considered unfavorable, although this view has been challenged by the discovery of active compounds with rings between positions 1 and 2. nih.gov

In a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, the length of the carbon linker between the quinoline and morpholine moieties significantly impacted cholinesterase inhibitory potency. mdpi.com Specifically, derivatives with a two-methylene linker exhibited superior inhibition of acetylcholinesterase (AChE) compared to those with three or four-methylene linkers. mdpi.com This suggests that the spatial arrangement and flexibility of the molecule are critical for optimal interaction with the enzyme's active site. mdpi.com

Furthermore, in studies of other heterocyclic compounds, the electronic properties of substituents (electron-donating or electron-withdrawing) have been shown to influence receptor selectivity. nih.gov For example, para-substituted caramiphen (B1668299) analogues with electron-withdrawing groups displayed selectivity for the M1 muscarinic receptor subtype. nih.gov

Table 1: Effect of Linker Length on Cholinesterase Inhibition by Morpholine-Containing Quinoline Derivatives

| Compound Class | Linker Length (Methylene Units) | AChE Inhibition | BChE Inhibition |

|---|---|---|---|

| 11g-11l | 2 | Better Inhibition | Better Inhibition |

| 11a-11f | 3 | Lower Inhibition | Lower Inhibition |

| 11m-11r | 4 | Lower Inhibition | Lower Inhibition |

Data synthesized from research on 4-N-phenylaminoquinoline derivatives. mdpi.com

Investigation of Molecular Targets and Ligand-Receptor Interactions

Understanding the molecular targets of a compound and how it interacts with them is fundamental to elucidating its mechanism of action. Research into this compound analogues has involved various studies to identify their biological targets and characterize the nature of their interactions.

A significant area of research for quinoline-based compounds has been their ability to inhibit various enzymes.

Cholinesterases and Monoamine Oxidases: In the context of neurodegenerative diseases like Alzheimer's, quinoline-sulfonamides have been designed as dual inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). nih.gov Kinetic studies have revealed that some of these compounds act as competitive inhibitors. nih.gov Molecular docking studies have further illuminated the interactions, showing hydrogen bonding and various pi-stacking interactions within the enzyme active sites. nih.gov

Caspase-3: A series of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones were synthesized and identified as potent inhibitors of caspase-3, an enzyme involved in apoptosis. researchgate.net

Pyruvate (B1213749) Kinase M2 (PKM2): 8-Quinolinesulfonamide derivatives have been investigated as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. nih.gov In silico studies identified a potent modulator, and in vitro experiments confirmed its ability to reduce intracellular pyruvate levels in cancer cells, highlighting its potential as an anti-proliferative agent. nih.gov

Table 2: Enzyme Inhibition by Quinoline-Sulfonamide Analogues

| Compound Series | Target Enzyme | Type of Inhibition | Key Findings |

|---|---|---|---|

| Quinoline-sulfonamides (a1-18) | MAO-A, MAO-B, AChE, BChE | Competitive | Compounds a5, a12, a11, and a6 showed potent inhibition with low micromolar IC50 values. nih.gov |

| 8-(Morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones | Caspase-3 | Potent Inhibition | Identified as effective inhibitors of this apoptotic enzyme. researchgate.net |

| 8-Quinolinesulfonamides (9a-e) | Pyruvate Kinase M2 (PKM2) | Modulation | Compound 9a showed high cytotoxicity towards cancer cell lines and reduced intracellular pyruvate levels. nih.gov |

While specific receptor binding profiles for this compound itself are not extensively detailed in the provided context, the principles can be inferred from studies on analogous compounds. The binding affinity and selectivity of a compound for different receptors or receptor subtypes are critical determinants of its pharmacological profile.

For example, studies on para-substituted caramiphen analogues demonstrated that substitutions on the aromatic ring could dramatically alter binding affinity and selectivity for M1 and M2 muscarinic receptor subtypes. nih.gov This highlights the potential for fine-tuning the receptor binding profile of the this compound scaffold through targeted chemical modifications.

Beyond direct enzyme inhibition or receptor binding, quinoline derivatives can exert their effects by modulating intracellular signal transduction pathways.

PI3K/mTOR Pathway: Certain 4-aniline quinoline compounds have been shown to act as dual inhibitors of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), two key proteins in a signaling pathway that is often dysregulated in cancer. nih.gov

Cholinesterase Inhibition and Signaling: In the context of Alzheimer's disease, the inhibition of cholinesterases by quinoline derivatives has implications for cholinergic signaling. mdpi.com Kinetic analyses of some 4-N-phenylaminoquinoline derivatives indicated a mixed-type inhibition of AChE, suggesting that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com This dual binding can interfere with both acetylcholine (B1216132) hydrolysis and the non-catalytic functions of AChE.

Cellular and Biochemical Studies of this compound

The investigation into the cellular and biochemical effects of this compound and its derivatives has provided crucial insights into their mechanisms of action. These studies, conducted at the cellular level, are fundamental to understanding how these compounds exert their biological activities and for identifying their molecular targets.

In Vitro Cellular Pathway Modulation

Research has demonstrated that analogues of this compound can significantly modulate various intracellular signaling pathways. For instance, certain 8-quinolinesulfonamide derivatives have been shown to influence the expression and activity of key enzymes and proteins involved in cellular proliferation and metabolism.

A notable target for some of these derivatives is the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in the glycolytic pathway that is often upregulated in cancer cells. nih.gov By modulating PKM2, these compounds can interfere with the metabolic processes that fuel rapid tumor growth. In silico studies, including molecular docking and molecular dynamics, have been instrumental in designing 8-quinolinesulfonamide derivatives that can effectively bind to and modulate the activity of PKM2. nih.gov

Elucidation of Biological Mechanisms in Cell-Based Assays

Cell-based assays have been pivotal in elucidating the specific biological mechanisms through which this compound analogues operate. These assays allow for the direct observation of the effects of these compounds on cellular behavior, such as proliferation, cell cycle progression, and apoptosis.

For example, studies on cancer cell lines have revealed that certain 8-quinolinesulfonamide derivatives can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis. ekb.egnih.gov The ability of a compound to reduce the intracellular levels of pyruvate in cancer cells has been confirmed through in vitro experiments, providing a direct link between PKM2 modulation and the observed anti-proliferative effects. nih.gov Furthermore, cytotoxicity assays have shown that some of these derivatives exhibit selectivity, being more toxic to cancer cells than to normal, healthy cells. nih.gov

Research in Specific Biological Areas (Pre-Clinical, Non-Human)

The promising results from cellular and biochemical studies have spurred further investigation into the therapeutic potential of this compound analogues in specific disease contexts, primarily in preclinical, non-human research settings.

Anticancer Research with this compound Derivatives

The quest for novel and more effective anticancer agents has been a major driver of research into quinoline derivatives. The this compound scaffold has proven to be a valuable template for the design of potent anticancer compounds.

Derivatives of this class have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those of the breast, lung, and colon, as well as melanoma. ekb.egnih.gov The anticancer effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases. ekb.eg For instance, some quinoline derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which play a crucial role in the growth and spread of many cancers. ekb.eg

One study highlighted a series of morpholine-substituted quinazoline (B50416) derivatives that displayed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Mechanistic studies revealed that these compounds induced cell cycle arrest in the G1 phase and triggered apoptosis. nih.gov Another research effort focused on 8-quinolinesulfonamide derivatives as modulators of PKM2, with one compound, in particular, showing high cytotoxicity toward various cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected this compound Analogues

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |

| Morpholine substituted quinazoline derivatives (AK-3, AK-10) | A549, MCF-7, SHSY-5Y | Significant cytotoxic activity, G1 phase cell cycle arrest, apoptosis | nih.gov |

| 8-Quinolinesulfonamide derivative (9a) | C32, COLO829, MDA-MB-231, U87-MG, A549 | High cytotoxicity, reduction of intracellular pyruvate levels | nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32, MDA-MB-231, A549 | High activity against all three cancer lines, decreased H3 expression, increased p53 and p21 activity, altered BCL-2 and BAX expression | mdpi.com |

Antimicrobial Activity Research (Antibacterial, Antiviral, Antifungal, Antiparasitic) with this compound Derivatives

The versatile quinoline core has also been explored for its potential in combating infectious diseases. Derivatives of this compound have been synthesized and evaluated for their activity against a spectrum of microbial pathogens.

Research has shown that certain quinoline derivatives possess potent antibacterial and antifungal properties. nih.govresearchgate.net These compounds can act through various mechanisms, such as inhibiting essential microbial enzymes like peptide deformylase (PDF), which is crucial for bacterial protein synthesis. nih.gov

In one study, a series of new quinoline derivatives were synthesized and showed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL. nih.gov Another investigation into quinoline-based hydroxyimidazolium hybrids revealed remarkable antifungal activity against Cryptococcus neoformans and significant antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.govmdpi.com

Table 2: Antimicrobial Activity of Selected this compound Analogues

| Compound/Derivative | Microbial Strain(s) | Observed Effect(s) | Reference(s) |

| Quinoline derivatives (compounds 2 and 6) | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | Excellent antibacterial activity (MIC 3.12-50 µg/mL) | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | Cryptococcus neoformans | Remarkable antifungal activity (MIC 15.6 µg/mL) | nih.govmdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus, Mycobacterium tuberculosis H37Rv | Potent antibacterial activity (MIC 2 µg/mL and 10 µg/mL respectively) | nih.govmdpi.com |

| 2-phenyl-quinoline-4-carboxylic acid derivatives (5a4, 5a7) | Staphylococcus aureus, Escherichia coli | Good antibacterial activity (MIC 64 µg/mL and 128 µg/mL respectively) | capes.gov.br |

Anti-Inflammatory Research with this compound Analogues

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a continuous area of research. Analogues of this compound have shown promise in this domain.

Studies have indicated that these derivatives can mitigate the inflammatory response by targeting key mediators of inflammation. For example, some 8-quinolinesulfonamide derivatives have been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in fibroblast-like synoviocytes, which are key players in the pathology of rheumatoid arthritis. nih.gov The mechanism of action for some of these compounds involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. nih.gov

One particular N-(4-methoxyphenyl) quinoline-8-sulfonamide (B86410) derivative was shown to inhibit the inflammatory response in TNF-α stimulated fibroblast-like synoviocytes by targeting the receptor activity-modifying protein 1 (RAMP1). nih.gov This compound effectively reduced the release of IL-1β and IL-6 and showed anti-inflammatory effects in an animal model of rheumatoid arthritis. nih.gov Another study found a different 8-quinolinesulfonamide derivative to be a potent anti-inflammatory agent, with significant inhibitory effects on the production of nitric oxide (NO), TNF-α, and IL-1β. researchgate.net

Table 3: Anti-Inflammatory Activity of Selected this compound Analogues

| Compound/Derivative | Biological System/Model | Observed Effect(s) | Reference(s) |

| N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g) | TNF-α stimulated fibroblast-like synoviocytes, animal model of rheumatoid arthritis | Reduced release of IL-1β and IL-6, inhibited synovial hypertrophy and inflammation | nih.gov |

| 8-quinolinesulfonamide derivative (3l) | Lipopolysaccharide (LPS)-induced inflammation model | Potent inhibition of NO, TNF-α, and IL-1β production; prevented expression of iNOS and COX-2 | researchgate.net |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC) | Xylene-induced ear edema in mice | High anti-inflammatory effect, comparable to diclofenac (B195802) and celecoxib | nih.gov |

Neurological Target Research

Research into the neurological applications of this compound has identified its potential as a multi-targeting agent for neurodegenerative diseases, particularly Alzheimer's Disease. Studies have focused on its ability to inhibit key enzymes involved in the progression of this multifactorial disorder.

A significant study designed and synthesized a series of novel quinoline-sulfonamides, including this compound, to evaluate their efficacy as dual inhibitors of both monoamine oxidases (MAOs) and cholinesterases (ChEs). rsc.org These enzymes are critical targets in neurotherapeutics; MAOs regulate neurotransmitter levels and their inhibition can be beneficial in treating depression and neurodegenerative diseases like Parkinson's and Alzheimer's, while cholinesterase inhibitors are used to manage the cognitive symptoms of Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. rsc.org

The investigation revealed that this compound, identified in the study as compound a15 , demonstrated inhibitory activity against both MAO and ChE enzymes. The in vitro results, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), are detailed in the table below.

Table 1: In Vitro Inhibitory Activity of this compound (a15)

| Enzyme Target | IC50 (µM) |

|---|---|

| Monoamine Oxidase-A (MAO-A) | 1.40 ± 0.13 |

| Monoamine Oxidase-B (MAO-B) | 1.12 ± 0.17 |

| Acetylcholinesterase (AChE) | 1.70 ± 0.18 |

| Butyrylcholinesterase (BChE) | 1.30 ± 0.14 |

Data sourced from Jalil et al. (2024). rsc.org

These findings indicate that this compound is a moderately potent inhibitor of both MAO isoforms and both cholinesterase enzymes, positioning it as a potential multi-target candidate for the treatment of Alzheimer's disease. rsc.org

Further mechanistic insights were provided by molecular docking studies, which computationally model the interaction between the compound and the active sites of the target enzymes. These in silico analyses help to understand the basis of the observed inhibitory activity. For the broader class of quinoline-sulfonamides studied, the interactions were found to be predominantly hydrophobic and van der Waals in nature. rsc.org

In the case of MAO-A, key hydrogen bonds were observed between the sulfonamide moiety of the inhibitors and amino acid residues such as TYR444 and TYR69, which are crucial for the enzyme's catalytic mechanism. Similarly, for MAO-B, hydrogen bonding with residues like TYR434 and TYR60 in the catalytic site was a common feature of the more potent inhibitors in the series. rsc.org Although the specific binding energy for this compound was not individually highlighted in the main text of the study, its activity suggests it likely engages in similar beneficial interactions within the active sites of these neurological targets.

Emerging Research Applications of 8 4 Morpholinylsulfonyl Quinoline Beyond Medicinal Chemistry

Role of 8-(4-Morpholinylsulfonyl)quinoline in Catalysis Research

While direct studies focusing on this compound as a primary catalyst are limited, its structural features suggest a significant potential role as a ligand in catalytic systems. The quinoline (B57606) nucleus and the sulfonamide group both offer sites for coordination with metal centers, which is a cornerstone of many catalytic processes.

The nitrogen atom within the quinoline ring and the oxygen and nitrogen atoms of the morpholinylsulfonyl group can act as coordination sites for various transition metals. This chelating ability is a key attribute for ligands used to stabilize and modulate the reactivity of metal catalysts. For instance, quinoline derivatives are known to form stable complexes with metals like palladium, copper, and gold, which are pivotal in a wide array of organic reactions. nih.govrsc.orgnih.gov

Research on related quinoline-sulfonamide compounds has shown their ability to form complexes with metal ions such as Zn²⁺, Cu²⁺, Co²⁺, and Cd²⁺. mdpi.com These complexes are often investigated for their photoluminescent or biological properties, but the underlying coordination chemistry is directly relevant to catalysis. The specific stereoelectronic environment provided by the 8-(4-morpholinylsulfonyl) ligand could influence the selectivity and efficiency of catalytic transformations.

Furthermore, the synthesis of quinoline derivatives itself often relies on catalytic methods. Various transition metal catalysts, including those based on gold, copper, and indium, have been employed to construct the quinoline scaffold through different cyclization strategies. rsc.orgnih.govnih.gov Polymer-bound sulfonic acids have also been utilized as catalysts in Friedländer synthesis to produce quinolines. slideshare.net This indirect involvement highlights the synergy between quinoline chemistry and catalysis research.

The potential applications of this compound as a ligand in catalysis are summarized in the table below, based on the known reactivity of the broader quinoline class.

| Potential Catalytic Application | Relevant Metal Catalyst | Type of Reaction |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Suzuki, Heck, Sonogashira couplings |

| C-H Activation/Functionalization | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) | Directing group-assisted functionalization |

| Asymmetric Catalysis | Chiral metal complexes (e.g., with Rh, Ir) | Enantioselective hydrogenation, hydrosilylation |

| Oxidation/Reduction Reactions | Copper (Cu), Iron (Fe) | Aerobic oxidation, transfer hydrogenation |

It is important to note that while the potential is evident, empirical studies are necessary to validate and characterize the specific catalytic performance of this compound-metal complexes.

Potential in Materials Science Research

The foray of this compound into materials science is another promising, yet nascent, area of investigation. The unique combination of a rigid, aromatic quinoline core and a flexible, saturated morpholine (B109124) ring, bridged by a sulfonyl group, imparts properties that could be harnessed in the design of novel functional materials.

One of the most promising avenues is in the realm of photophysical materials. Quinoline derivatives are known for their fluorescent properties and are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. nih.govresearchgate.net The electronic structure of the quinoline ring system allows for π-π* transitions, leading to absorption and emission of light. The substituents on the quinoline ring play a crucial role in tuning these photophysical properties, such as the emission wavelength, quantum yield, and Stokes shift. nih.govbeilstein-journals.org The electron-withdrawing nature of the sulfonyl group and the presence of the morpholine moiety in this compound would be expected to modulate its electronic and, consequently, its photophysical characteristics.

The ability of the quinoline-sulfonamide scaffold to chelate metal ions also opens up possibilities for creating new materials with interesting optical or electronic properties. Metal-organic frameworks (MOFs) or coordination polymers incorporating this ligand could exhibit tailored porosity, luminescence, or sensing capabilities. For example, the formation of one-dimensional polymeric structures through π-π stacking and hydrogen bonding has been observed in the crystal structure of quinoline-8-sulfonamide (B86410). nih.gov

The table below outlines potential applications in materials science for this compound based on the properties of related compounds.

| Potential Material Application | Key Property | Example of Use |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High Quantum Yield | Emissive layer material |

| Fluorescent Chemosensors | Selective binding to analytes (e.g., metal ions) | Detection of environmental or biological species |

| Functional Polymers | Photoconductivity, Thermal Stability | Components in electronic or high-performance plastics |

| Metal-Organic Frameworks (MOFs) | Porosity, Luminescence | Gas storage, separation, sensing |

Future research in this area would involve the synthesis and comprehensive characterization of this compound to determine its specific absorption and emission spectra, quantum efficiency, and stability, which are critical parameters for its application in materials science.

Future Directions and Grand Challenges in 8 4 Morpholinylsulfonyl Quinoline Research

Development of Novel Synthetic Strategies for Enhanced Analog Diversity

A primary challenge in harnessing the full potential of the 8-(4-morpholinylsulfonyl)quinoline core is the development of efficient and versatile synthetic methodologies capable of generating a broad spectrum of structurally diverse analogs. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide a foundational approach, future efforts must focus on more sophisticated and high-throughput strategies. nih.govresearchgate.netrsc.org

One promising direction is the use of late-stage functionalization, which allows for the modification of the quinoline core at advanced stages of the synthesis, enabling rapid diversification. For instance, a reported synthesis of this compound itself proceeds via the reaction of 8-quinolinesulfinic acid sodium salt with morpholine (B109124), a method that could be adapted for various amine nucleophiles. acs.org Further diversification can be achieved by modifying a precursor scaffold. Research on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated that reacting a core 8-hydroxyquinoline (B1678124) intermediate with a variety of alkyl and benzyl (B1604629) halides is an effective "tail approach" to generate a library of analogs. nih.govnih.gov

Moreover, modern catalytic cross-coupling reactions are poised to revolutionize analog generation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been successfully employed to synthesize a series of novel 8-quinolinesulfonamide derivatives, showcasing its power to create complex molecules with high efficiency and selectivity. mdpi.comresearchgate.net Expanding the repertoire of such reactions, including metal-free protocols and photo-induced syntheses, will be crucial for accessing previously unexplored chemical space and enhancing the diversity of compound libraries for biological screening. nih.govmdpi.com

Integration of Advanced Computational Methods in Design and Optimization

The rational design and optimization of this compound derivatives are increasingly reliant on advanced computational methods. These in silico techniques offer the ability to predict molecular properties, simulate interactions with biological targets, and prioritize synthetic efforts, thereby accelerating the drug discovery pipeline. nih.gov

Molecular docking is a key computational tool used to predict the binding orientation and affinity of ligands to a protein's active site. This has been applied effectively to the broader class of quinoline-sulfonamides. For example, in a study targeting pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism, docking software was used to design and select promising 8-quinolinesulfonamide derivatives for synthesis. mdpi.comresearchgate.net Similarly, docking studies were instrumental in evaluating quinoline-sulfonamides as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for potential Alzheimer's disease therapy. nih.gov

Beyond static docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing for the assessment of binding stability over time. researchgate.net MD simulations have been used to confirm the stability of complexes formed between quinoline-sulfonamide derivatives and their target enzymes, providing deeper insight into the binding interactions. mdpi.com Furthermore, computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are essential for early-stage evaluation of drug-likeness and potential liabilities, guiding the selection of candidates with more favorable pharmacokinetic profiles. researchgate.netsemanticscholar.org The grand challenge lies in improving the predictive accuracy of these models and integrating them seamlessly with artificial intelligence (AI) and machine learning (ML) platforms to navigate the vast chemical space and identify multi-parameter optimized lead compounds. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. This has led to the rise of polypharmacology, the intentional design of single chemical entities that can modulate multiple biological targets simultaneously. mdpi.com The quinoline-sulfonamide scaffold is exceptionally well-suited for the development of such multi-target-directed ligands (MTDLs).

Several studies have successfully demonstrated this potential. For instance, a series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), key targets in the pathology of Alzheimer's disease. nih.govrsc.org This "one-compound-multi-target" approach offers potential advantages over combination therapies, including a more predictable pharmacokinetic profile and improved patient compliance. Another study pursued a similar strategy for creating anti-inflammatory agents by designing hybrids capable of dually inhibiting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). frontiersin.org

The application of this concept to oncology is also a significant area of research. In silico studies have explored the design of quinoline-based molecules that could synergistically inhibit three critical cancer-related proteins: topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and the drug efflux pump ABCG2. mdpi.com A major challenge in this field is achieving the desired activity profile—potently hitting multiple intended targets while avoiding off-target interactions that could lead to toxicity. This requires a sophisticated combination of computational design, synthetic chemistry, and comprehensive biological profiling.

Addressing Research Gaps in Mechanistic Understanding

Despite the promising biological activities reported for various this compound analogs and related compounds, significant gaps remain in the mechanistic understanding of how they exert their effects. While studies have identified that quinoline-based compounds can inhibit a wide range of proteins—including kinases, carbonic anhydrases, DNA gyrase, and metabolic enzymes like PKM2—the precise mechanism of action is often complex and difficult to determine. mdpi.commdpi.comnih.govnih.gov

Future research must employ advanced chemical biology and systems biology approaches to fully elucidate these mechanisms. This includes the use of target identification techniques, proteomic and transcriptomic profiling to understand downstream pathway effects, and the development of highly selective tool compounds to probe the function of individual targets. Bridging this mechanistic gap is crucial for the rational optimization of these compounds into safe and effective clinical agents and for understanding potential pathways of drug resistance. researchgate.net

Application of this compound Scaffolds in Novel Therapeutic Modalities Research

Looking beyond traditional enzyme inhibition, the this compound scaffold holds promise for application in novel therapeutic modalities that are reshaping drug discovery. These advanced approaches offer new ways to intervene in disease processes.

One of the most exciting frontiers is the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation rather than just its inhibition. scielo.br Potent quinoline-based ligands could serve as the warhead for the protein of interest, linked to an E3 ligase binder. This strategy could be used to eliminate disease-causing proteins entirely and has the potential to address targets previously considered "undruggable." nih.gov

Another emerging area is the design of targeted covalent inhibitors (TCIs) . While most drugs bind reversibly, TCIs form a permanent covalent bond with their target protein, often leading to enhanced potency and a longer duration of action. researchgate.netnih.gov While this requires the careful incorporation of a reactive "warhead" into the molecule to target a specific amino acid residue (like cysteine or lysine) in the protein's binding site, the quinoline scaffold provides a robust framework for such designs. researchgate.netmdpi.com

Finally, the concept of using scaffolds for targeted drug delivery is gaining traction. nih.gov The quinoline core could be incorporated into larger systems designed to release a therapeutic agent at a specific site, improving efficacy and reducing systemic side effects. The grand challenge in these areas is the complex design and synthesis required to merge the quinoline scaffold with linkers, warheads, or delivery systems while maintaining the necessary biological activity and drug-like properties.

Compound Data Tables

Below are interactive tables summarizing data for compounds related to the quinoline sulfonamide scaffold mentioned in the research.

Table 1: Quinoline-8-Sulfonamide (B86410) Derivatives as PKM2 Modulators Data sourced from a study on PKM2 inhibitors, showing the antiproliferative effect on various cancer cell lines. mdpi.com

| Compound ID | Cell Line | GI50 (µg/mL) |

| 9a | C32 | 233.9 |

| 9a | COLO829 | 168.7 |

| 9a | MDA-MB-231 | 273.5 |

| 9a | U87-MG | 339.7 |

| 9a | A549 | 223.1 |

Table 2: Quinoline-Based Sulfonamides as Carbonic Anhydrase (CA) Inhibitors Data sourced from a study on CA inhibitors, showing inhibitory activity (Kᵢ) against different human CA (hCA) isoforms. nih.gov

| Compound ID | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 9d | 1560 | 12.1 | 25.9 | 45.8 |

| 11c | 112.1 | 8.9 | 8.4 | 4.9 |

| 13a | 78.4 | 6.1 | 25.8 | 5.8 |

| 13b | 92.1 | 7.5 | 5.5 | 4.7 |

| 13c | 55.4 | 5.2 | 18.6 | 5.1 |

| 16 | 81.4 | 10.8 | 21.7 | 6.2 |

| AAZ (Ref.) | 250 | 12 | 25 | 5.7 |

Table 3: Quinoline-Sulfonamides as MAO and ChE Inhibitors Data sourced from a study on multi-target inhibitors for neurodegenerative disease. nih.gov

| Compound ID | Target | IC₅₀ (µM) |

| a5 | MAO-A | 0.59 |

| a12 | MAO-B | 0.47 |

| a11 | AChE | 1.10 |

| a6 | BChE | 0.58 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-(4-Morpholinylsulfonyl)quinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves introducing morpholine and sulfonyl groups to the quinoline core via condensation or nucleophilic substitution reactions. For example, sulfonylation of 8-hydroxyquinoline derivatives using morpholine sulfonyl chloride under alkaline conditions can yield the target compound. Optimization strategies include:

- Temperature control (e.g., 60–80°C) to minimize side reactions.

- Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.

- Catalytic bases like triethylamine to deprotonate intermediates.

- Monitoring reaction progress via TLC or HPLC to isolate pure products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially for confirming sulfonyl and morpholinyl group orientations .

- NMR spectroscopy : H and C NMR to identify proton environments and carbon frameworks. DEPT-135 can distinguish CH, CH, and CH groups.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- FT-IR : Detect functional groups (e.g., S=O stretching at ~1150–1300 cm) .

Q. What in vitro assays are typically employed to evaluate the antimicrobial efficacy of this compound derivatives?

- Methodological Answer :

- Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Biofilm inhibition assays using crystal violet staining or confocal microscopy.

- Mechanistic studies : DNA gyrase/topoisomerase IV inhibition assays or membrane permeability tests via SYTOX Green uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Perform comparative structural analysis using similarity indices (e.g., Tanimoto coefficients) to assess substituent effects .

- Validate bioactivity through orthogonal assays (e.g., enzyme inhibition + cell viability).

- Use computational docking (AutoDock Vina, Schrödinger) to model interactions with targets (e.g., DNA or kinases).

- Replicate studies under standardized conditions (e.g., pH, solvent, cell lines) to isolate variables .

Q. What computational strategies are recommended for predicting the electronic properties and potential binding interactions of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., using GROMACS).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.

- Pharmacophore Mapping : Identify critical binding features (e.g., sulfonyl oxygen as hydrogen bond acceptor) .

Q. How does the introduction of sulfonyl and morpholinyl groups affect the physicochemical properties and reactivity of the quinoline core in this compound?

- Methodological Answer :

- Sulfonyl group : Enhances electrophilicity at the quinoline C-8 position, facilitating nucleophilic substitutions. Increases solubility in polar solvents due to polarity.

- Morpholinyl group : Introduces basicity (pK ~7–9) and hydrogen-bonding capacity. Stabilizes intermediates via resonance.

- Combined effects: Improve bioavailability by balancing lipophilicity (LogP) and solubility (measured via shake-flask method) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity and functional group integrity?

- Methodological Answer :

- Reactor design : Use jacketed reactors for precise temperature control during exothermic steps.

- Purification : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or recrystallization (e.g., ethanol/water mixtures).

- Quality control : Implement inline PAT tools (e.g., FT-IR probes) for real-time monitoring.

- Byproduct mitigation : Add scavengers (e.g., polymer-bound morpholine) to trap unreacted sulfonyl chlorides .

Q. How can researchers employ click chemistry to modify the quinoline scaffold of this compound for enhanced bioactivity?

- Methodological Answer :

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Introduce triazole moieties at the quinoline C-2/C-7 positions using propargyl or azide derivatives.

- Strain-promoted click chemistry : Use dibenzocyclooctyne (DBCO) for metal-free conjugation with azide-functionalized biomolecules.

- Post-functionalization : Attach fluorophores (e.g., BODIPY) for imaging or PEG chains for improved pharmacokinetics. Validate modifications via H NMR and MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.